molecular formula C13H17NO4 B6052534 4-[(3-methoxyphenoxy)acetyl]morpholine

4-[(3-methoxyphenoxy)acetyl]morpholine

Cat. No.: B6052534
M. Wt: 251.28 g/mol
InChI Key: HBOQGVCECSFCPV-UHFFFAOYSA-N
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Description

4-[(3-Methoxyphenoxy)acetyl]morpholine is a morpholine derivative featuring an acetyl linker substituted with a 3-methoxyphenoxy group. Morpholine derivatives are widely explored in medicinal and agrochemical research due to their versatility in modulating electronic, steric, and solubility properties .

Properties

IUPAC Name

2-(3-methoxyphenoxy)-1-morpholin-4-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-16-11-3-2-4-12(9-11)18-10-13(15)14-5-7-17-8-6-14/h2-4,9H,5-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBOQGVCECSFCPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Electronic and Physical Properties

The substituent on the phenyl ring and linker type significantly impact the compound’s properties. Key comparisons include:

Halogen vs. Methoxy Substituents
  • 4-[(2-Bromo-4-methylphenoxy)acetyl]morpholine (C₁₃H₁₆BrNO₃): Bromine’s bulky and polarizable nature may enhance halogen bonding in biological targets, while the methyl group introduces steric hindrance .
Methoxy Positioning and Multiplicity
  • 4-[(3,4,5-Trimethoxyphenyl)acetyl]morpholine (C₁₅H₂₁NO₅): The three methoxy groups increase hydrophilicity and electron donation, which could improve binding to polar enzyme active sites .
  • 4-[(4-Methoxyphenyl)sulfonyl]morpholine (C₁₁H₁₄NO₄S): The sulfonyl linker, more electron-withdrawing than acetyl, results in higher melting points (109–110°C) due to increased polarity and crystallinity .

Data Tables

Table 1: Structural and Physical Properties of Selected Morpholine Derivatives

Compound Name Substituent Molecular Formula Molecular Weight Melting Point (°C) Key Feature Reference
4-[(3-Methoxyphenoxy)acetyl]morpholine 3-Methoxyphenoxy Inferred* ~295 N/A Electron-donating methoxy -
4-[(3-Fluorophenyl)acetyl]morpholine 3-Fluorophenyl C₁₂H₁₄FNO₂ 223.25 N/A Electron-withdrawing fluorine
4-[(3,4,5-Trimethoxyphenyl)acetyl]morpholine 3,4,5-Trimethoxyphenyl C₁₅H₂₁NO₅ 295.33 N/A Enhanced hydrophilicity
4-[(2-Bromo-4-methylphenoxy)acetyl]morpholine 2-Bromo-4-methylphenoxy C₁₃H₁₆BrNO₃ 314.17 N/A Halogen bonding potential
4-[(4-Methoxyphenyl)sulfonyl]morpholine 4-Methoxyphenylsulfonyl C₁₁H₁₄NO₄S 257.29 109–110 High polarity
Dimethomorph Chloro-dimethoxyphenyl C₂₁H₂₂ClNO₄ 387.9 Crystalline powder Fungicidal activity

*Molecular weight inferred based on analogs; exact data unavailable in provided evidence.

Research Findings and Implications

  • Substituent Position : Meta-substituted methoxy groups (e.g., 3-position) optimize steric and electronic interactions in drug design compared to para-substituted analogs .
  • Agrochemical Potential: Structural parallels with dimethomorph suggest that 4-[(3-methoxyphenoxy)acetyl]morpholine could be optimized for antifungal applications .

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